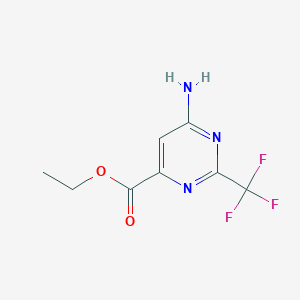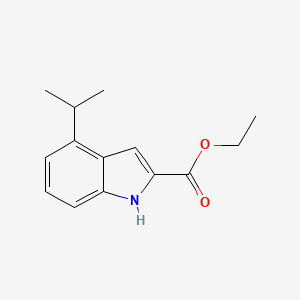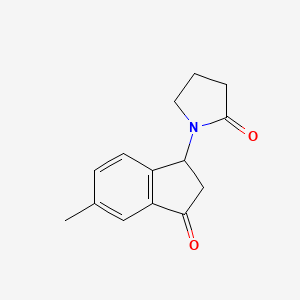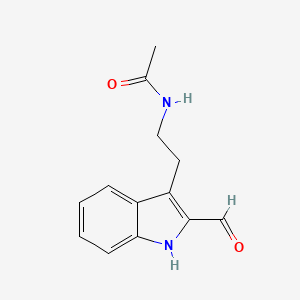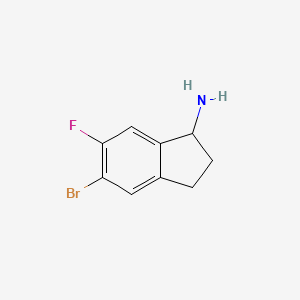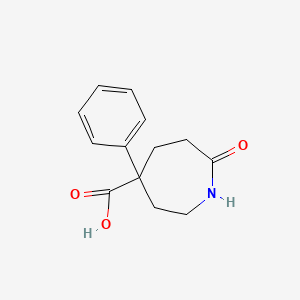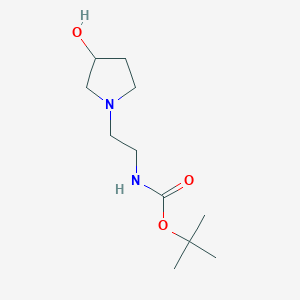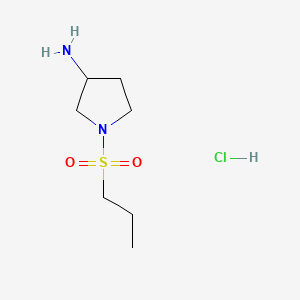
5-(4-Chloro-2-fluorophenyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Cloro-2-fluorofenil)nicotinonitrilo es un compuesto orgánico con la fórmula molecular C12H6ClFN2. Es un derivado del nicotinonitrilo, caracterizado por la presencia de un sustituyente cloro y flúor en el anillo fenilo.
Métodos De Preparación
La síntesis de 5-(4-Cloro-2-fluorofenil)nicotinonitrilo típicamente implica la reacción de 4-cloro-2-fluoroanilina con nicotinonitrilo en condiciones específicas. La reacción se lleva a cabo generalmente en presencia de una base como el carbonato de potasio y un disolvente como la dimetilformamida (DMF). La mezcla se calienta para facilitar la reacción, lo que resulta en la formación del producto deseado .
Análisis De Reacciones Químicas
5-(4-Cloro-2-fluorofenil)nicotinonitrilo experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila debido a la presencia de los grupos cloro y flúor.
Oxidación y Reducción: Puede sufrir reacciones de oxidación y reducción, aunque las condiciones y los reactivos específicos para estas reacciones se informan con menos frecuencia.
Reacciones de Acoplamiento: El compuesto se puede utilizar en reacciones de acoplamiento para formar moléculas más complejas.
Los reactivos comunes utilizados en estas reacciones incluyen bases como el carbonato de potasio y disolventes como DMF. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
5-(4-Cloro-2-fluorofenil)nicotinonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de varios compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está llevando a cabo la investigación para explorar su potencial como agente farmacéutico.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Cloro-2-fluorofenil)nicotinonitrilo implica su interacción con objetivos moleculares específicos. Los sustituyentes cloro y flúor en el anillo fenilo influyen en su reactividad y afinidad de unión a varias moléculas biológicas. Las vías y objetivos exactos aún están bajo investigación, pero se cree que interactúa con enzimas y receptores involucrados en procesos celulares .
Comparación Con Compuestos Similares
5-(4-Cloro-2-fluorofenil)nicotinonitrilo se puede comparar con otros derivados de nicotinonitrilo, como:
- 2-Cloro-4-(4-fluorofenil)nicotinonitrilo
- 3-Cloro-5-(4-fluorofenil)nicotinonitrilo
Estos compuestos comparten características estructurales similares pero difieren en la posición de los sustituyentes cloro y flúor, lo que puede afectar sus propiedades químicas y reactividad. La combinación única de sustituyentes en 5-(4-Cloro-2-fluorofenil)nicotinonitrilo lo hace distinto y valioso para aplicaciones específicas .
Propiedades
Número CAS |
1346691-89-1 |
|---|---|
Fórmula molecular |
C12H6ClFN2 |
Peso molecular |
232.64 g/mol |
Nombre IUPAC |
5-(4-chloro-2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-10-1-2-11(12(14)4-10)9-3-8(5-15)6-16-7-9/h1-4,6-7H |
Clave InChI |
ZAHVJRQOCWQLTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)C2=CN=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876802.png)

